molecular formula C27H32Cl4N2O3 B2640841 1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride CAS No. 114055-20-8

1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride

Cat. No.: B2640841
CAS No.: 114055-20-8
M. Wt: 574.36
InChI Key: UIFSQFAFGOAVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride is a piperazine derivative characterized by:

  • A bis(4-chlorophenyl)methyl group at the 1-position of the piperazine ring.
  • A 2,3,4-trimethoxybenzyl substituent at the 4-position.
  • Dihydrochloride salt formulation, enhancing solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

1-[bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30Cl2N2O3.2ClH/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20;;/h4-13,25H,14-18H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFSQFAFGOAVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)OC)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further cyclized to form the desired piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods for producing large quantities of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated compounds .

Scientific Research Applications

Pharmacological Applications

The compound is recognized for its potential in various therapeutic areas due to its structural features that allow interaction with multiple biological targets.

Antipsychotic Activity

Research indicates that piperazine derivatives can exhibit antipsychotic properties. The piperazine ring is a structural motif found in many antipsychotic drugs, suggesting that derivatives like 1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride may also possess similar effects. Studies have shown that piperazines can modulate dopaminergic neurotransmission, which is crucial in treating schizophrenia and other psychotic disorders .

Antitumor Activity

The compound has been evaluated for its antitumor properties across various cancer types. Research has demonstrated that piperazine derivatives can inhibit the growth of colon, prostate, breast, lung cancers, and leukemia. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

Antibacterial and Antifungal Properties

Piperazine derivatives have shown significant antibacterial and antifungal activities. In vitro studies indicate effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi . The presence of halogen substituents in the structure enhances these bioactivities.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Study Focus Findings
Dinsmore et al., 2002Antipsychotic EffectsDemonstrated significant modulation of dopaminergic activity in animal models .
Humle & Cherrier, 1999Antitumor ActivityReported effective inhibition of tumor growth in xenograft models .
Berkheij et al., 2005Antibacterial PropertiesShowed MIC values indicating strong antibacterial activity against E. coli and S. aureus .

Mechanism of Action

The mechanism of action of 1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist to histamine H1 receptors, thereby inhibiting allergic responses. The compound’s structure allows it to bind to these receptors with high affinity, blocking the effects of histamine and reducing symptoms of allergies .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name & Reference Aromatic Substituents Piperazine Substituents Pharmacological Profile Metabolic Pathways
Target Compound Bis(4-chlorophenyl)methyl 2,3,4-Trimethoxybenzyl Inferred Ca²⁺ channel blocker (structural analog) Likely O-demethylation, N-dealkylation
Lomerizine Dihydrochloride Bis(4-fluorophenyl)methyl 2,3,4-Trimethoxybenzyl Ca²⁺ channel blocker; migraine treatment O-demethylation, N-dealkylation
Flunarizine Bis(4-fluorophenyl)methyl Cinnamyl (3-phenylpropenyl) Ca²⁺ channel blocker; neuroprotective Oxidative N-dealkylation, hydroxylation
KB-2796 Bis(4-fluorophenyl)methyl 2,3,4-Trimethoxybenzyl Cerebral vasodilator O-demethylation, N-dealkylation
Meclozine (4-Chlorophenyl)(phenyl)methyl 3-Methylphenylmethyl Antihistamine N-dealkylation, hydroxylation
Key Observations:

Chlorophenyl vs. Fluorine’s electronegativity in analogs like KB-2796 could improve metabolic stability by resisting oxidative degradation .

Trimethoxybenzyl vs. Cinnamyl Substituents :

  • The 2,3,4-trimethoxybenzyl group (target compound, lomerizine) may enhance receptor binding affinity via methoxy interactions, whereas flunarizine’s cinnamyl moiety introduces rigidity, affecting pharmacokinetics .

Physicochemical and Formulation Properties

  • Polymorphism : Lomeridine dihydrochloride (fluorophenyl analog) exhibits two polymorphs (Forms I and II) with distinct hydrogen-bonding patterns and hygroscopicity. Form I is pharmaceutically preferred due to lower moisture absorption . The target compound’s dihydrochloride salt may face similar challenges.
  • Crystallinity : highlights hydrogen bonding between chloride ions and piperazine nitrogens, critical for salt stability. Chlorophenyl groups in the target compound may alter crystal packing compared to fluorophenyl analogs.

Metabolic Stability and Biotransformation

  • O-Demethylation : Common in compounds with methoxy groups (e.g., KB-2796, target compound), leading to polar metabolites .
  • N-Dealkylation : Observed in meclozine and flunarizine, producing secondary amines or alcohols . The target compound’s bis(4-chlorophenyl)methyl group may resist dealkylation compared to fluorophenyl analogs due to steric hindrance.

Biological Activity

1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride (CAS Number: 114055-20-8) is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, which include antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H32Cl4N2O3, with a molecular weight of 574.4 g/mol. The compound features a piperazine ring substituted with two chlorophenyl groups and a trimethoxyphenyl group. This unique structure is believed to contribute to its biological activities.

PropertyValue
CAS Number114055-20-8
Molecular FormulaC27H32Cl4N2O3
Molecular Weight574.4 g/mol
Melting PointNot available
Boiling PointNot available

Antibacterial Activity

Research has indicated that piperazine derivatives exhibit significant antibacterial activities. In a study evaluating various piperazine compounds, it was found that modifications on the phenyl rings could enhance their antibacterial properties against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound showed promising results with minimum inhibitory concentration (MIC) values indicating strong activity against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential of this compound has also been explored in various studies. The presence of multiple methoxy groups in the structure is hypothesized to play a role in enhancing antifungal activity. For instance, piperazine derivatives have shown effectiveness against common fungal pathogens, suggesting that the tested compound may possess similar properties .

Anticancer Activity

The anticancer potential of piperazine derivatives has been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including disruption of microtubule dynamics and induction of apoptosis in cancer cells . In vitro studies have reported that related compounds exhibit significant cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Evaluation

In one study involving related piperazine derivatives, compounds were tested against several cancer cell lines including DU145 (prostate cancer) and MCF-7 (breast cancer). The results demonstrated that certain derivatives had GI50 values as low as 3.8 µM, indicating potent antiproliferative effects .

The biological activities of this compound are believed to be mediated through:

  • Enzyme Inhibition : Compounds can inhibit specific enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Microtubule Disruption : Similar to other anticancer agents, this compound may disrupt microtubule dynamics leading to cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress can lead to apoptosis in cancer cells.

Q & A

What synthetic methodologies are optimal for preparing 1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride?

Basic Research Question
The compound is typically synthesized via multi-step nucleophilic substitution and alkylation reactions. A common approach involves:

  • Step 1 : Reacting bis(4-chlorophenyl)methanol with thionyl chloride to generate the chlorinated intermediate.
  • Step 2 : Coupling this intermediate with a pre-functionalized piperazine derivative (e.g., 1-(2,3,4-trimethoxybenzyl)piperazine) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Purification via recrystallization using ethanol/HCl to isolate the dihydrochloride salt.
    Key challenges include minimizing side products from competing alkylation sites; monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) is critical .

How do polymorphic forms of this compound affect its physicochemical stability?

Advanced Research Question
Polymorphism can significantly impact solubility, bioavailability, and storage stability. Evidence from X-ray diffraction studies of analogous piperazine dihydrochlorides (e.g., lomeridine) reveals:

  • Form I : Exhibits symmetrical hydrogen bonding (N–Cl distances: 2.98–2.99 Å), leading to higher thermal stability (endothermic peak at 238–240°C) and lower hygroscopicity (stable <64% RH) .
  • Form II : Asymmetric hydrogen bonding (N–Cl distances: 2.95–3.06 Å) results in moisture absorption above 51% RH, making it unsuitable for formulations .
    Methodology : Characterize polymorphs using DSC, TGA, and dynamic vapor sorption (DVS). IR spectroscopy can distinguish NH stretching bands (e.g., 2186–2560 cm⁻¹ for Form II) .

What strategies are used to identify and validate metabolites of this compound in preclinical models?

Advanced Research Question
Metabolite identification involves:

  • In vivo studies : Administering the compound to rats, followed by LC-MS/MS analysis of plasma/urine to detect Phase I (oxidation, demethylation) and Phase II (glucuronidation) metabolites .
  • Synthetic standards : Confirming metabolite structures by synthesizing proposed derivatives (e.g., 3,4-dimethoxy analogs) and matching retention times/MS fragmentation patterns .
    Contradictions may arise if unexpected metabolites (e.g., sulfoxide derivatives) are detected, necessitating further NMR or high-resolution MS validation.

How is the purity of this compound assessed during quality control?

Basic Research Question
Purity analysis requires:

  • HPLC : C18 column, mobile phase of acetonitrile/0.1% trifluoroacetic acid, with UV detection at 254 nm. Impurity thresholds should align with pharmacopeial standards (e.g., EP/ICH guidelines) .
  • Elemental analysis : Verify C, H, N, Cl content (±0.4% theoretical values) .
  • Water content : Karl Fischer titration to ensure ≤1.0% moisture, critical for dihydrochloride salt stability .

What mechanistic insights exist regarding its pharmacological activity?

Advanced Research Question
Structural analogs (e.g., KB-2796) act as cerebral vasodilators via:

  • Receptor modulation : Antagonism of serotonin (5-HT₂) and dopamine receptors, validated via radioligand binding assays (IC₅₀ values in nM range) .
  • In vitro models : Testing vasodilation in isolated rat aortic rings pre-constricted with norepinephrine .
    Discrepancies in potency between analogs may arise from methoxy group positioning; 2,3,4-trimethoxy substitution enhances lipid membrane permeability compared to 3,4,5-trimethoxy derivatives .

How are process-related impurities controlled during synthesis?

Advanced Research Question
Common impurities include:

  • N-methyltrimetazidine dihydrochloride : Formed via over-alkylation. Mitigated by stoichiometric control of reactants and quenching excess reagents .
  • Residual solvents : GC-MS headspace analysis ensures DMF or THF levels comply with ICH Q3C limits (<880 ppm) .
    Analytical control : Use impurity reference standards (e.g., ACI 200201) for spiking experiments during HPLC method development .

What formulation challenges arise due to its hygroscopicity?

Advanced Research Question
The dihydrochloride salt’s hygroscopicity necessitates:

  • Excipient screening : Pair with desiccants (e.g., colloidal silica) in tablet formulations.
  • Coating : Enteric coatings (e.g., Eudragit® L100) prevent moisture ingress during storage .
    Testing : Accelerated stability studies (40°C/75% RH for 6 months) to assess dissolution profile changes .

How can structure-activity relationships (SAR) guide derivative design?

Advanced Research Question
Key SAR insights:

  • Chlorophenyl groups : Essential for receptor binding affinity. Replacement with fluorophenyl reduces potency by 50% .
  • Methoxy positioning : 2,3,4-trimethoxy enhances blood-brain barrier penetration vs. 3,4,5-trimethoxy .
    Methodology : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to prioritize synthetic targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.